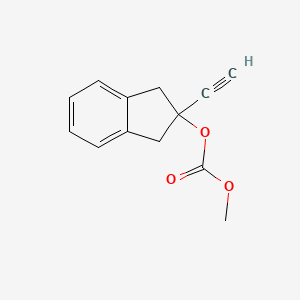

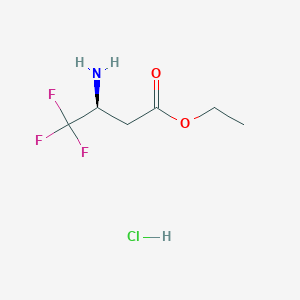

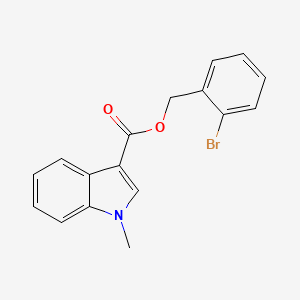

1-Methyl-1H-indole-3-carboxylic acid butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methylindole-3-carboxylic acid is an indole derivative . It can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . It has been used as a reactant for the preparation of various compounds with potential biological activities .

Synthesis Analysis

The synthesis of indole derivatives, including 1-Methyl-1H-indole-3-carboxylic acid butyl ester, has been a subject of research . One method involves the Fischer indole synthesis of hydrazine using HOAc/HCl under reflux . Other methods involve the reaction of substituted o-iodoaniline with dicarbonyl compounds . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .Molecular Structure Analysis

The molecular formula of 1-Methyl-1H-indole-3-carboxylic acid is C10H9NO2 . Its molecular weight is 175.18 . The SMILES string representation is Cn1cc (C (O)=O)c2ccccc12 .Chemical Reactions Analysis

Indole derivatives, including 1-Methyl-1H-indole-3-carboxylic acid, have been used as reactants for the preparation of various compounds with potential biological activities . These include bisindolyl pyrimidinones analogs of PKC inhibitor LY333531, (heteroaryl) (carboxamido)arylpyrrole derivatives as Cdc7 kinase inhibitors, antitumor and antiproliferative agents, and pyrrolizidine esters, amides, and ureas as 5-HT4 receptor ligands .Physical And Chemical Properties Analysis

1-Methyl-1H-indole-3-carboxylic acid has a melting point of 197-200 °C (dec.) (lit.) . Its predicted boiling point is 389.0±15.0 °C and its predicted density is 1.24±0.1 g/cm3 . It is an off-white solid .Wissenschaftliche Forschungsanwendungen

MICA has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, MICA has been studied for its potential use as an anticancer agent. In addition, MICA has been studied as a potential therapeutic agent for Alzheimer’s disease and Parkinson’s disease. In the food industry, MICA has been studied for its potential use as a flavor enhancer and preservative. In the cosmetics industry, MICA has been studied for its potential use as a skin-lightening agent.

Wirkmechanismus

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Vorteile Und Einschränkungen Für Laborexperimente

MICA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is readily available from commercial suppliers. In addition, MICA is relatively stable and can be stored for long periods of time without significant degradation. Finally, MICA is non-toxic and has low toxicity in humans.

The main limitation of MICA is that it is not water soluble, which can make it difficult to use in certain experiments. In addition, MICA has a relatively low solubility in organic solvents, which can also limit its use in certain experiments.

Zukünftige Richtungen

The potential applications of MICA are vast and varied. In the pharmaceutical industry, further research is needed to determine the efficacy of MICA as an anticancer agent and as a therapeutic agent for Alzheimer’s disease and Parkinson’s disease. In the food industry, further research is needed to determine the potential use of MICA as a flavor enhancer and preservative. In the cosmetics industry, further research is needed to determine the potential use of MICA as a skin-lightening agent. Finally, further research is needed to determine the potential use of MICA as a neuroprotective agent and to reduce the risk of stroke and cardiovascular disease.

Synthesemethoden

MICA can be synthesized using a variety of methods, including the Wittig reaction, the Claisen-Schmidt condensation, and the Knoevenagel condensation. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The Claisen-Schmidt condensation involves the reaction of two aldehydes or ketones to form an α,β-unsaturated aldehyde or ketone. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound to form an α,β-unsaturated aldehyde or ketone.

Safety and Hazards

Biochemische Analyse

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 1-Methyl-1H-indole-3-carboxylic acid butyl ester remains unclear due to the lack of specific studies. Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

butyl 1-methylindole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-3-4-9-17-14(16)12-10-15(2)13-8-6-5-7-11(12)13/h5-8,10H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKLGCPWVKVXKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CN(C2=CC=CC=C21)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)